molecular formula C20H16Cl3NO2 B2928651 1-(4-Chlorobenzyl)-3-((2,6-dichlorobenzyl)oxy)-2-methyl-4(1H)-pyridinone CAS No. 338965-43-8

1-(4-Chlorobenzyl)-3-((2,6-dichlorobenzyl)oxy)-2-methyl-4(1H)-pyridinone

Cat. No.: B2928651
CAS No.: 338965-43-8
M. Wt: 408.7
InChI Key: UWFRYJVETHYZQS-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzyl)-3-((2,6-dichlorobenzyl)oxy)-2-methyl-4(1H)-pyridinone is a useful research compound. Its molecular formula is C20H16Cl3NO2 and its molecular weight is 408.7. The purity is usually 95%.
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Scientific Research Applications

Solid and Liquid Equilibria in Pyridinone Mixtures

Research by Domańska and Letcher (2000) explored the (solid + liquid) equilibria in mixtures involving N-methyl-2-pyrrolidinone and various aromatic compounds, including chlorobenzene and dichlorobenzene. They found the formation of solid addition compounds, highlighting charge-transfer interactions where the aromatic components act as electron acceptors. This study provides insight into the intermolecular interactions and phase behavior of pyridinone derivatives in the presence of halogenated aromatics (Domańska & Letcher, 2000).

Physical and Structural Studies of Pyridinones

Nelson et al. (1988) conducted physical and structural studies on a series of 3-hydroxy-2-methyl-4(1H)-pyridinones with various substituents. They synthesized and analyzed the crystal structures of these compounds, providing valuable data on their bond lengths, angles, and hydrogen bonding, contributing to a better understanding of the structural properties of pyridinone derivatives (Nelson, Karpishin, Rettig, & Orvig, 1988).

Reactivity and Chemical Transformations

A study by Moshchitskii et al. (1972) on the chlorination and oxidation of sulfur-containing tetrachloropyridine derivatives, including a 4-(p-chlorobenzyl)-thio derivative, revealed the molecule's cleavage under specific conditions, leading to tetrachloropyridine-4-sulfenyl chloride. This research provides insight into the reactivity and potential for chemical transformations of pyridinone derivatives under halogenation and oxidation conditions (Moshchitskii, Zalesskii, Ivashchenko, & Yagupol’skii, 1972).

Conducting Polymers from Pyrrol-2-yl Derivatives

Sotzing, Reynolds, Katritzky, Soloducho, Belyakov, and Musgrave (1996) investigated the electrochemical polymerization of derivatized bis(pyrrol-2-yl) arylenes, including those related to pyridinone structures. They reported on the synthesis, oxidation potentials, and conductivity of the resulting polymers, contributing to the development of conducting polymers based on low oxidation potential monomers like pyridinone derivatives (Sotzing et al., 1996).

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[(2,6-dichlorophenyl)methoxy]-2-methylpyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Cl3NO2/c1-13-20(26-12-16-17(22)3-2-4-18(16)23)19(25)9-10-24(13)11-14-5-7-15(21)8-6-14/h2-10H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWFRYJVETHYZQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C=CN1CC2=CC=C(C=C2)Cl)OCC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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